4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
The compound 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline (molecular formula: C₂₂H₂₈N₈, molecular weight: 404.522 g/mol) is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group, a piperazine linker, and a tetrahydroquinazoline moiety . Its structure combines aromatic and saturated bicyclic systems, which may influence its physicochemical properties, such as solubility and binding affinity. The ChemSpider ID (103793078) and IUPAC name confirm its unique identity, distinguishing it from simpler pyrimidine or pyrazole derivatives .
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N8/c1-15-12-16(2)30(27-15)21-13-20(25-17(3)26-21)28-8-10-29(11-9-28)22-18-6-4-5-7-19(18)23-14-24-22/h12-14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPUOJJWJKAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=C4CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse pharmacological effects.
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization.
Biological Activity
The compound 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
It features a piperazine ring connected to a tetrahydroquinazoline moiety and a pyrazole-pyrimidine substituent, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that a related compound exhibited an IC50 value of 45 nM against JAK3, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | JAK3 | 45 | A549 |
| Compound B | p38 MAPK | 19 | MCF-7 |
| Compound C | TNF-α | 3 | HeLa |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit key inflammatory pathways. Similar compounds have been shown to interact with cytokine receptors and inhibit cyclooxygenase (COX) activity. For example, a study found that a structurally related compound inhibited IL-2 production at concentrations as low as 0.054 mM .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways related to cancer and inflammation.
- Interaction with Receptors : It is likely to interact with specific receptors such as the transient receptor potential vanilloid-1 and cannabinoid receptors, which play roles in pain and inflammation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Study on Anticancer Properties
A study published in PubMed Central evaluated the anticancer properties of similar quinazoline derivatives. The findings indicated that these compounds significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .
Study on Anti-inflammatory Effects
Another relevant study focused on the anti-inflammatory effects of related compounds. It reported that these compounds reduced inflammation markers in vitro and in vivo models by inhibiting COX enzymes and pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s complexity arises from three key components:
Piperazine linker : This flexible aliphatic amine bridge may enhance solubility and serve as a spacer for receptor interaction.
Tetrahydroquinazoline : A partially saturated bicyclic system that could modulate lipophilicity and metabolic stability.
Comparison with Pyrazolo-Pyrimidine Derivatives ()
Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrazolo-pyrimidine scaffold but lack the piperazine and tetrahydroquinazoline groups . Key differences include:
- Molecular Complexity : The target’s piperazine-tetrahydroquinazoline extension increases molecular weight (~404 g/mol) compared to simpler pyrazolo-pyrimidines (estimated ~250–300 g/mol).
Comparison with Coumarin-Pyrimidine Hybrids ()
Compounds such as 4i and 4j in incorporate coumarin and tetrazolyl groups, diverging significantly in structure . For example:
- Functional Groups : The target compound lacks coumarin’s oxygen-rich aromatic system, which is critical for fluorescence or estrogen receptor binding in ’s derivatives.
- Synthetic Routes : employs multi-step reactions involving tetrazoles and coumarin, whereas the target compound’s synthesis likely focuses on pyrimidine-piperazine coupling (inferred from structural motifs).
Hypothetical Property Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
